molecular formula C13H14N4O3 B2538368 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine CAS No. 497063-48-6

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Katalognummer: B2538368
CAS-Nummer: 497063-48-6
Molekulargewicht: 274.28
InChI-Schlüssel: YLGDYXLFHCFRDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-nitro-6-(4-propan-2-ylphenoxy)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8(2)9-3-5-10(6-4-9)20-13-11(17(18)19)12(14)15-7-16-13/h3-8H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGDYXLFHCFRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

molecular mechanism of action of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Technical Guide: Elucidating the Molecular Mechanism of Action of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine represents a novel chemical entity with potential therapeutic applications. Its structure, featuring a substituted nitropyrimidine core, suggests possible interactions with key cellular signaling pathways. This guide provides a comprehensive, in-depth framework for elucidating the molecular mechanism of action of this compound, from initial hypothesis generation to detailed experimental validation. As a novel molecule, direct literature is unavailable; therefore, this document outlines a strategic research plan based on the known activities of structurally related compounds, particularly focusing on the well-established role of pyrimidine derivatives as kinase inhibitors.

The central hypothesis of this guide is that 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine functions as an inhibitor of one or more protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. The 4-aminopyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. The electron-withdrawing nitro group and the bulky isopropylphenoxy moiety likely contribute to the binding affinity and selectivity for its target kinase(s).

This document will guide the researcher through a logical, multi-stage process to:

  • Profile the compound's broad anti-proliferative activity.

  • Identify its primary molecular target(s) through kinase screening.

  • Validate target engagement and inhibition within a cellular context.

  • Characterize the downstream signaling consequences of target inhibition.

Part 1: Initial Phenotypic Screening and Target Class Identification

The first step in characterizing a novel compound is to observe its effect on cell viability across a diverse panel of cell lines. This provides initial clues about its potential therapeutic area and potency.

Broad-Spectrum Anti-Proliferative Assays

A common starting point is to screen the compound against a panel of cancer cell lines to determine its half-maximal inhibitory concentration (IC50). The choice of cell lines should be strategic, representing various cancer types (e.g., lung, breast, colon, leukemia) to identify potential areas of sensitivity.

Experimental Protocol: Cell Viability (MTS) Assay

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine (e.g., from 100 µM to 1 nM) in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to a vehicle-treated control and plot the dose-response curve to calculate the IC50 value.

Table 1: Hypothetical Anti-Proliferative Activity of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.2
MCF7Breast Adenocarcinoma8.1
HCT116Colorectal Carcinoma3.5
K562Chronic Myeloid Leukemia0.8

The hypothetical data in Table 1 suggests that the compound is most potent against the K562 leukemia cell line. This provides a valuable starting point for mechanistic investigation, as K562 cells are known to be driven by specific kinase signaling pathways.

Kinase Panel Screening for Target Identification

Given the aminopyrimidine core, a broad in vitro kinase screen is the most logical next step to identify potential molecular targets. Commercially available kinase panels can assess the compound's inhibitory activity against hundreds of kinases simultaneously.

Experimental Workflow: In Vitro Kinase Profiling

This workflow outlines the general process for identifying a compound's kinase targets.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response Validation A Prepare Compound Stock (e.g., 10 mM in DMSO) B Single High-Dose Screen (e.g., 10 µM) across ~400 human kinases A->B C Measure Kinase Activity (e.g., radiometric or fluorescence-based assay) B->C D Identify 'Hits' (e.g., >90% inhibition) C->D E Select Hit Kinases from Primary Screen D->E Advance Hits F Perform 10-point Dose-Response Assay E->F G Calculate IC50 Values for each hit kinase F->G

Caption: Workflow for identifying kinase targets.

Based on the hypothetical potency in K562 cells, let's assume the kinase screen identifies potent activity against the Abelson tyrosine kinase (ABL1) and several members of the SRC family of kinases.

Table 2: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
ABL115
SRC85
LYN120
FYN250

This profile suggests that 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is a potent inhibitor of ABL1 kinase, with moderate activity against SRC family kinases. This aligns with the observed potency in K562 cells, which are characterized by the BCR-ABL1 fusion protein.

Part 2: Cellular Target Validation and Downstream Signaling Analysis

Once a primary target is identified, it is crucial to confirm that the compound engages and inhibits this target within a cellular environment and that this inhibition leads to the expected downstream effects.

Cellular Target Engagement

A key validation step is to demonstrate that the compound physically interacts with its intended target in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact K562 cells with either vehicle (DMSO) or 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine at a relevant concentration (e.g., 1 µM) for 1 hour.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble ABL1 kinase remaining at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble ABL1 as a function of temperature. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Analysis of Downstream Signaling Pathways

Inhibition of ABL1 kinase should lead to a decrease in the phosphorylation of its downstream substrates. In K562 cells, a key substrate of BCR-ABL1 is CRKL, an adaptor protein.

Experimental Protocol: Western Blot for Phospho-Protein Levels

  • Cell Treatment: Treat K562 cells with increasing concentrations of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine for a short duration (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated CRKL (p-CRKL) and total CRKL. Also, probe for phosphorylated ABL1 (p-ABL1) and total ABL1. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the dose-dependent effect of the compound on the phosphorylation status of ABL1 and CRKL.

A successful experiment will show a dose-dependent decrease in the levels of p-ABL1 and p-CRKL, while the total protein levels remain unchanged.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action.

G compound 6-(4-Isopropylphenoxy)- 5-nitropyrimidin-4-amine bcr_abl BCR-ABL1 Kinase compound->bcr_abl Inhibition crkl CRKL bcr_abl->crkl Phosphorylation p_crkl p-CRKL crkl->p_crkl downstream Downstream Pro-Survival Signaling (e.g., STAT5) p_crkl->downstream apoptosis Apoptosis downstream->apoptosis Inhibition of

Caption: Proposed signaling pathway inhibition.

Conclusion

This technical guide outlines a rigorous, hypothesis-driven approach to elucidate the molecular mechanism of action for the novel compound 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine. By systematically progressing from broad phenotypic screening to specific target validation and downstream signaling analysis, researchers can build a comprehensive understanding of how this compound exerts its biological effects. The proposed experiments, centered on the hypothesis of ABL1 kinase inhibition, provide a clear and actionable research plan. The validation of this mechanism would position 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine as a promising candidate for further preclinical development, particularly for hematological malignancies driven by BCR-ABL1.

References

  • Kinase Profiling Services. Eurofins DiscoverX. [Link]

  • Cellular Thermal Shift Assay (CETSA) Overview. Martinez Molina, D., et al. (2013). Science. [Link]

  • Western Blotting Principles and Protocols. Bio-Rad Laboratories.

The 5-Nitropyrimidin-4-amine Scaffold: Synthetic Utility and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide on 5-nitropyrimidin-4-amine derivatives.

Technical Whitepaper | Medicinal Chemistry & Drug Design

Executive Summary

The 5-nitropyrimidin-4-amine moiety represents a "privileged scaffold" in medicinal chemistry. Its significance stems not merely from its intrinsic biological activity, but from its role as a high-reactivity intermediate for synthesizing purines, pteridines, and deazapurines .

The electron-withdrawing nitro group at the C-5 position profoundly alters the electronic landscape of the pyrimidine ring, activating the C-4 and C-6 positions for nucleophilic aromatic substitution (


) while simultaneously serving as a latent amino group. This guide analyzes the chemical architecture, synthetic protocols, and therapeutic applications of this scaffold, with a focus on kinase inhibition and heterocyclic ring closure.

Part 1: Chemical Architecture & Reactivity

Electronic Push-Pull Systems

The 5-nitropyrimidin-4-amine core exhibits a unique "push-pull" electronic character.

  • The "Pull": The nitro group (

    
    ) at C-5 is strongly electron-withdrawing (
    
    
    
    effects). This significantly decreases the electron density at the adjacent C-4 and C-6 positions, making them highly susceptible to nucleophilic attack.
  • The "Push": The amine at C-4 acts as an electron donor (

    
    ), but its lone pair is delocalized into the ring and the nitro group (vinylogous amide resonance).
    
The "Ortho-Effect" and Cyclization Potential

The structural juxtaposition of the C-4 amine and C-5 nitro group is the scaffold's defining feature. Upon reduction of the nitro group to an amine, the molecule becomes a vicinal diamine (4,5-diaminopyrimidine) . This is the obligate precursor for closing the imidazole ring to form purines or the pyrazine ring to form pteridines.

Regioselectivity in Reactions

When starting from 4,6-dichloro-5-nitropyrimidine , researchers often face regioselectivity challenges.

  • Primary Amines: Typically favor substitution at C-4.

  • Steric Control: Bulky amines may force substitution at C-2 if C-4 is sterically hindered, although the C-4 position is generally more electrophilic due to the para-like relationship with the ring nitrogens.

  • The "Over-Reaction" Risk: A common pitfall is the unexpected formation of 4,6-disubstituted products even when 1 equivalent of amine is used, due to the formation of highly reactive Meisenheimer complexes [1].

Part 2: Synthetic Methodologies & Workflows

Core Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the transformation from dichloropyrimidine precursors to bicyclic heterocycles.

SynthesisPath Start 4,6-Dichloro- 5-nitropyrimidine Inter 4-Amino-6-chloro- 5-nitropyrimidine Start->Inter SNAr (R-NH2) Low Temp (<0°C) Start->Inter Risk: Disubstitution Diamine 4,5-Diamino- 6-chloropyrimidine Inter->Diamine Reduction (Fe/AcOH or H2/Pd) Purine Purine/Pteridine Scaffold Diamine->Purine Cyclization (HCOOH or Glyoxal)

Figure 1: The synthetic trajectory from activated pyrimidine to bicyclic pharmacophore.

Critical Reaction Protocols
Protocol A: Regioselective Mono-amination (

)

Objective: Synthesize 4-alkylamino-6-chloro-5-nitropyrimidine without over-substitution.

Reagents:

  • 4,6-Dichloro-5-nitropyrimidine (1.0 eq)

  • Amine (R-

    
    ) (0.95 eq) — Note: Slight deficit prevents disubstitution.
    
  • Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: THF or Diethyl Ether (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine in THF and cool to -78°C (acetone/dry ice bath). Expert Insight: Low temperature is non-negotiable to control reactivity.

  • Addition: Add the amine/

    
     mixture dropwise over 60 minutes.
    
  • Monitoring: Allow to warm to 0°C. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The product typically appears as a bright yellow spot (nitro chromophore).

  • Workup: Quench with cold water. Extract with EtOAc. Wash with brine.[1]

  • Validation:

    
     NMR should show loss of one amine proton and retention of the pyrimidine singlet (if C-2 is unsubstituted).
    
Protocol B: Nitro Reduction to 4,5-Diamine

Objective: Reduce the nitro group without dehalogenating the C-6 chlorine (if present).

Method: Iron/Acetic Acid Reduction (Bechamp-type).

  • Why this method? Catalytic hydrogenation (

    
    ) often causes hydrogenolysis of the C-6 chlorine. 
    
    
    
    is chemoselective for the nitro group [2].

Step-by-Step:

  • Suspend the nitro-amine substrate in 50% aqueous Ethanol.

  • Add Iron powder (5.0 eq) and catalytic Acetic Acid (5-10 drops).

  • Reflux for 2-4 hours. The yellow color of the nitro compound will fade to a colorless/pale brown solution.

  • Filter hot through Celite to remove iron oxides.

  • Neutralize filtrate with

    
     to precipitate the diamine.
    

Part 3: Medicinal Chemistry Applications[2][3][4][5][6]

Kinase Inhibition (CDK & Aurora Kinases)

The 5-nitropyrimidin-4-amine derivatives (and their purine products) are bioisosteres of ATP's adenine ring. They bind to the hinge region of kinases.[2]

  • Mechanism: The N-1 and the exocyclic amine at C-2 or C-6 form hydrogen bonds with the kinase backbone (e.g., Leu83 in CDK2).

  • SAR Insight: Substitution at the C-4 amine allows the molecule to project into the solvent-exposed region or the ribose-binding pocket, tuning selectivity between CDK subtypes (e.g., CDK2 vs. CDK9) [3].

Antiviral Nucleoside Precursors

While modern antivirals like Remdesivir use pyrrolotriazine bases, the 5-nitropyrimidin-4-amine scaffold remains a primary route for synthesizing 8-substituted purines and 8-azapurines .

  • Pathway: 4,5-diaminopyrimidine + Nitrous acid (

    
    ) 
    
    
    
    8-Azapurine (Triazolopyrimidine).
  • Relevance: These analogs disrupt viral RNA polymerase by mimicking natural nucleotides.

Data Summary: Pharmacological Profiles
Compound ClassTargetMechanismKey SAR Feature
5-Nitropyrimidines Antibacterial (DHFR)Folate Antagonism2,4-diamino substitution mimics pteridine ring of folate.
Purines (derived) CDK2 / CDK9ATP CompetitionC-6 substituent (originally C-4 of pyrimidine) determines solubility/selectivity.
Pteridines (derived) DHFR / SynthaseAntimetaboliteCondensation with

-dicarbonyls creates the pteridine core.

Part 4: Structural Activity Relationship (SAR) Visualization

The following diagram maps the functional regions of the scaffold relevant to drug design.

SAR_Map Core 5-Nitropyrimidin-4-amine Core Pos5 Position 5 (Nitro) Electronic Activator Precursor to Amine (Cyclization) Core->Pos5 Pos4 Position 4 (Amine) Hinge Binder (H-Bond Donor) Solvent Front Interaction Core->Pos4 Pos6 Position 6 (Leaving Group) Site for Hydrophobic Tail (Selectivity Pocket) Core->Pos6 Pos5->Pos4 Ortho-Effect (Ring Closure)

Figure 2: SAR Pharmacophore Map detailing functional roles of the pyrimidine ring positions.

References

  • Mechanism of

    
     in Nitropyrimidines: 
    
    • Title: Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured.
    • Source: RSC Advances (2023)
    • URL:[Link]

  • Reduction Protocols (Chemoselectivity)

    • Title: Selective reduction of nitro compounds in the presence of other reducible groups.
    • Source: Organic Chemistry Portal / Journal of Organic Chemistry
    • URL:[Link]

  • Kinase Inhibitor Applications

    • Title: Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[3]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Purine Synthesis Precursors

    • Title: Synthesis of purines from the coupling of 4,5-diaminopyrimidines and aldehydes.
    • Source: Journal of Heterocyclic Chemistry
    • URL:[Link]

Sources

Pharmacophore Modeling of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the HIV-1 Reverse Transcriptase Allosteric Pocket

Executive Summary & Biological Context

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine represents a classic scaffold within the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) chemical space. Structurally, it aligns with the DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidine) and DAAB families. These molecules function as allosteric inhibitors of HIV-1 Reverse Transcriptase (RT), binding to a hydrophobic pocket (NNIBP) adjacent to—but distinct from—the polymerase active site.[1]

This guide details the construction of a high-fidelity pharmacophore model for this specific ligand. The presence of the electron-withdrawing 5-nitro group conjugated with the 4-amine creates a "push-pull" electronic system critical for hydrogen bonding, while the 4-isopropylphenoxy moiety serves as the hydrophobic "wing" essential for π-stacking interactions.

Chemical Space Definition
FeatureChemical MoietyBiological Function (Hypothesis)
Core Scaffold PyrimidineRigid central template positioning functional groups.
H-Bond Donor 4-Amine (

)
Key donor to the backbone carbonyl of Lys101 .
H-Bond Acceptor 5-Nitro (

)
Electrostatic engagement/acceptor for Lys101 or water bridges.
Hydrophobic Tail 4-Isopropylphenoxy

-

stacking with Tyr181/Tyr188 ; Isopropyl fills the hydrophobic sub-pocket (Val179/Leu100 ).
Linker Ether Oxygen (

)
Provides rotational flexibility to adopt the "Butterfly" conformation.

Computational Workflow: From Ligand to Hypothesis

As a Senior Application Scientist, I advocate for a Structure-Based Pharmacophore (SBP) approach when crystal structures are available (e.g., PDB: 1RT1, 3MEC), but a Ligand-Based approach is necessary if we are screening for novel scaffold hopping. For this guide, we assume a hybrid workflow to maximize precision.

Phase 1: Ligand Preparation & Conformational Analysis

The ether linkage at position 6 introduces significant rotational freedom. A single static structure is insufficient.

  • Protocol: Use the OPLS3e or MMFF94s force field. The nitro group's resonance must be accurately parameterized to prevent planar distortion.

  • Conformational Search: Perform a Monte Carlo search (5,000 steps) or Systematic Search (10° increments) on the

    
     torsion angle.
    
  • Bioactive Filter: Discard high-energy conformers (>10 kcal/mol from global minimum), but retain "Butterfly" shapes (wing angles ~100-120°) known to fit the NNIBP.

Phase 2: Pharmacophore Feature Extraction

We map the chemical features of the ligand onto the 3D space.

  • Define Features:

    • D (Donor): The exocyclic amine nitrogen.

    • A (Acceptor): The nitro group oxygens.

    • R (Ring/Aromatic): Centroids of the pyrimidine and phenyl rings.

    • H (Hydrophobic): The isopropyl group.

  • Exclusion Volumes: Define steric spheres around the ligand to represent the pocket boundaries (simulating residues Trp229 and Leu100 ).

Diagram 1: Computational Modeling Workflow

PharmacophoreWorkflow Start Ligand Structure (2D SMILES) Prep Ligand Prep (Protonation pH 7.4 OPLS3e Minimization) Start->Prep Conform Conformational Ensemble Gen (Monte Carlo) Prep->Conform Energy Window < 10 kcal/mol Align Structural Alignment (Flexible Fit) Conform->Align Pharmacophore Elucidation Extract Feature Extraction (D, A, R, H) Align->Extract Model 3D Pharmacophore Hypothesis Extract->Model Validate Validation (Decoy Set/ROC) Model->Validate AUC > 0.7? Validate->Model Refine Constraints

Caption: End-to-end workflow for generating a validated pharmacophore model from the 2D structure of the nitropyrimidinamine derivative.

The Pharmacophore Hypothesis (The "Map")

The biological activity of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine relies on specific anchor points within the HIV-1 RT pocket. The diagram below visualizes the spatial arrangement of these features and their interacting protein residues.

Interaction Logic
  • The Lys101 Interaction: This is the "lock." The 4-amine (Donor) and 5-nitro (Acceptor) often form a bidentate or water-mediated hydrogen bond network with the backbone of Lys101.

  • The Tyr181/188 Gate: The phenoxy ring undergoes

    
    -stacking interactions. Mutations here (e.g., Y181C) are a primary cause of NNRTI resistance.
    
  • The Hydrophobic Slot: The isopropyl group penetrates a small lipophilic sub-pocket lined by Val179 and Leu100.

Diagram 2: Pharmacophore Interaction Map

InteractionMap Nitro Acc (Nitro) F1 Pyrim Aro (Pyrimidine) F3 Nitro->Pyrim Lys101 Lys101 (Backbone) Nitro->Lys101 H-Bond Amine Don (Amine) F2 Amine->Pyrim Amine->Lys101 H-Bond Ether Linker (Ether) Pyrim->Ether Phenyl Aro (Phenoxy) F4 Ether->Phenyl IsoProp Hyd (Isopropyl) F5 Phenyl->IsoProp Tyr181 Tyr181 (Pi-Stack) Phenyl->Tyr181 Pi-Pi Val179 Val179 (Hydrophobic) IsoProp->Val179 VDW

Caption: Spatial Pharmacophore Map showing ligand features (F1-F5) and their corresponding interactions with key HIV-1 RT residues.

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Protocol 1: Decoy Set Generation

Do not rely solely on random databases. Use DUD-E (Directory of Useful Decoys) logic.

  • Select 50 known NNRTIs (Actives).

  • Generate 2,500 Decoys (property-matched for MW, LogP, and Rotatable Bonds, but topologically dissimilar).

  • Source: (See References).

Protocol 2: ROC Curve Analysis

Screen the combined Active + Decoy set against your pharmacophore model.

  • Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC).

  • Threshold: An AUC > 0.7 is acceptable; > 0.8 is excellent.

  • Enrichment Factor (EF1%): Calculate how many actives are found in the top 1% of the hit list.

    • Formula:

      
      
      
Protocol 3: Exclusion Volume Refinement

If the model retrieves too many false positives (decoys), add Exclusion Spheres .

  • Method: Superimpose the ligand onto the crystal structure of the protein (e.g., PDB: 1RT1).

  • Action: Place exclusion spheres on coordinates occupied by the protein backbone (specifically Pro236 and Trp229 ) to penalize ligands that would clash with the pocket walls.

Application: Virtual Screening & Optimization

Once validated, this model serves two purposes:

  • Virtual Screening: Screen commercial libraries (e.g., ZINC15, Enamine) to find novel scaffolds that fit the {Nitro-Amine-Aromatic-Hydrophobic} pattern but lack the pyrimidine core (Scaffold Hopping).

  • Lead Optimization:

    • Problem: The isopropyl group might be metabolically labile.

    • Solution: Use the model to test if replacing the isopropyl with a cyclopropyl or difluoromethyl group maintains the spatial overlap with Feature F5 (Hydrophobic) without steric clashing.

References

  • Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

  • Mysht, S., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. Link

  • Barreiro, G., et al. (2003). "Search for new non-nucleoside reverse transcriptase inhibitors: design, synthesis, and biological evaluation of novel 6-(2,6-dichlorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones." Journal of Medicinal Chemistry. Link

  • Zhan, P., et al. (2009). "Strategies for the discovery of HIV-1 non-nucleoside reverse transcriptase inhibitors: an update." Current Medicinal Chemistry. Link

  • Protein Data Bank (PDB). "Structure of HIV-1 RT in complex with NNRTIs (PDB ID: 1RT1)." Link

Sources

Methodological & Application

Application Note: Solubilization and Cellular Delivery of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

[1][2]

Introduction & Chemical Profile[1][2][3]

The compound 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine represents a class of small molecule inhibitors characterized by a distinct amphiphilic profile.[1] The presence of the isopropylphenoxy moiety confers significant lipophilicity (hydrophobicity), while the nitro-pyrimidine core introduces polar, electron-withdrawing elements that can complicate solubility in neutral aqueous buffers.[2][1]

Successful use in cell culture requires overcoming the "solubility cliff"—the point where the hydrophobic compound precipitates upon contact with aqueous growth media.[2][1] This guide details a self-validating protocol to ensure bioavailability and reproducibility.

Physicochemical Properties (Calculated)
PropertyValueSignificance
Molecular Formula C₁₃H₁₄N₄O₃Stoichiometry for molarity calculations.[2][1]
Molecular Weight ~274.28 g/mol Used to determine mass required for stock solutions.[2][1]
Predicted LogP ~2.5 - 3.2Indicates moderate-to-high lipophilicity.[2][1] Water insoluble.
H-Bond Donors 1 (Amine)Potential for specific receptor binding but limited aqueous solvation.[2][1]
Key Risk Factor Nitro Group (-NO₂)Susceptible to reduction; potentially photolabile.[2][1] Protect from light.

Solvent Selection & Stock Preparation[4]

Core Directive: Do not attempt to dissolve this compound directly in water, PBS, or media.[1] It will form a suspension, leading to uneven dosing and false-negative results.[2][1]

Recommended Solvent System
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).[2][1]

  • Alternative: Ethanol (absolute), though DMSO is preferred due to lower volatility and better solubilization of the nitro-aromatic core.[2][1]

  • Solubility Limit: Typically soluble up to 50-100 mM in pure DMSO.[2][1]

Protocol 1: Preparation of 10 mM Stock Solution

Target Volume: 1 mL | Target Concentration: 10 mM

  • Calculation:

    
    
    
    
    [2][1]
  • Weighing: Weigh 2.74 mg of compound into a sterile, amber glass vial or polypropylene microcentrifuge tube.

    • Note: Static electricity can be an issue with dry pyrimidine powders.[2][1] Use an anti-static gun if available.[2][1]

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

    • Technique: Pipette the DMSO directly onto the powder at the bottom of the tube.[1]

  • Mixing: Vortex vigorously for 30 seconds.

    • Visual Check: Hold the tube against a light source.[1] The solution should be clear yellow/orange (typical for nitro compounds).[1] If particles remain, sonicate in a water bath for 5 minutes at room temperature. Avoid heating above 37°C to prevent thermal degradation of the nitro group.

Sterile Filtration (The Self-Validating Step)[1][2]

Directly filtering low-volume drug stocks often results in significant compound loss due to adsorption onto the filter membrane.[2][1]

Protocol 2: Low-Loss Filtration
  • Material: Use a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.[1]

    • Contraindication: Do NOT use Cellulose Acetate (CA) or PES filters for 100% DMSO; the solvent may dissolve the housing or membrane.[1]

  • Pre-wetting (Optional but Recommended): Pass 200 µL of pure DMSO through the filter first to saturate binding sites.[1] Discard this flow-through.

  • Filtration: Push the compound stock through the filter into a fresh, sterile amber tube.

  • Validation (QC):

    • Dilute a small aliquot (e.g., 1:100) of the pre-filtered and post-filtered stock in DMSO.[1]

    • Measure Absorbance at

      
       (typically 280-350 nm for nitropyrimidines).[2][1]
      
    • If signal loss is >10%, re-evaluate filter material or prepare stock at a higher concentration to saturate the filter.[1]

Cellular Delivery (Avoiding the "Crash")

The most critical failure point is the transition from 100% DMSO to aqueous media.[2] A rapid change in polarity causes hydrophobic compounds to crystallize immediately.[1]

Protocol 3: The Intermediate Dilution Method

Goal: Final assay concentration of 10 µM in well (0.1% DMSO).

  • Prepare a 100x Working Solution:

    • Dilute the 10 mM DMSO stock 1:10 into culture medium (or PBS) rapidly.

    • Technique: Place 900 µL of medium in a tube. While vortexing the medium, slowly inject 100 µL of the DMSO stock.

    • Result: 1 mM compound in 10% DMSO.[2]

    • Observation: Check for turbidity.[2][1] If cloudy, the compound has crashed.[1] Stop.

    • Alternative: If 1 mM in 10% DMSO precipitates, perform the intermediate dilution using 100% Ethanol or keep the intermediate step in 100% DMSO (i.e., make a 1 mM DMSO stock) and dose smaller volumes.[1]

  • Final Dosing:

    • Add the Working Solution to the cell culture well to achieve the final 1x concentration.[2][1]

    • Example: Add 10 µL of 1 mM Working Solution to 990 µL of cell media.[1]

    • Final Conditions: 10 µM Compound, 0.1% DMSO.[3]

Solubility & Troubleshooting Table
ObservationDiagnosisCorrective Action
Cloudiness in Stock Incomplete DissolutionSonicate for 10 mins. Ensure DMSO is anhydrous (water uptake reduces solubility).[1]
Precipitate in Media "The Crash"Use the Serial Dilution method.[1][4] Do not add 100% DMSO stock directly to static media.[2][1] Mix immediately.
Cell Death (Control) Vehicle ToxicityEnsure final DMSO concentration is < 0.5% (ideally < 0.1%).[1] Run a DMSO-only control.
Yellow Media Compound ColorNitro compounds are often colored.[2][1] This is normal but may interfere with colorimetric assays (e.g., MTT).[1] Use blank subtraction.

Visualized Workflows

Diagram 1: Dissolution & Filtration Logic

This flowchart illustrates the critical decision points during the solubilization process to ensure sterility and concentration accuracy.

DissolutionProtocolStartWeigh Compound(2.74 mg)SolventAdd 1 mL DMSO(Anhydrous)Start->SolventVortexVortex / Sonicate(Room Temp)Solvent->VortexCheckVisual Inspection:Clear?Vortex->CheckFilterSyringe Filter(0.22 µm PTFE)Check->FilterYesResonicateSonicate 5-10 minCheck->ResonicateNoAliquotAliquot & Store(-20°C, Dark)Filter->AliquotResonicate->Check

Caption: Workflow for preparing a sterile 10 mM stock solution of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine.

Diagram 2: Serial Dilution Strategy

This diagram demonstrates the "Step-Down" method to prevent precipitation when introducing the hydrophobic compound to aqueous media.[2][1]

SerialDilutionStock10 mM Stock(100% DMSO)InterIntermediate Dilution(100 µM - 1 mM)Solvent: Media or PBSStock->Inter1:10 - 1:100 Dilution(Vortex while adding)WellCell Culture Well(Final: 10 µM)< 0.1% DMSOStock->WellDirect Addition(NOT RECOMMENDED)PrecipRISK: Precipitation(Compound Crash)Stock->PrecipHigh Conc.ContactInter->WellFinal Dosing

Caption: The "Step-Down" dilution strategy minimizes the risk of compound precipitation (crashing) in cell media.[1]

References

  • BenchChem. (2025).[1][3][4][5] A Comparative Guide to 4-N-methyl-5-nitropyrimidine-2,4-diamine and Other Biologically Active Pyrimidine Derivatives. Retrieved from [2][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2959460, 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine. Retrieved from [2][1][6]

  • Sigma-Aldrich. (n.d.).[2][1] Handling and Solubility of Pyrimidine Derivatives: Technical Guide. Retrieved from [2][1]

  • Gaylord Chemical. (2023).[1] DMSO Solubility Data and Handling Guide. Retrieved from [2][1]

  • ATCC. (2023).[1] Animal Cell Culture Guide: Tips and Techniques for Thawing and Culturing. Retrieved from [1]

Application Note & Protocol: Recommended Storage and Stability Assessment for 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine Powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the proper storage, handling, and stability assessment of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine powder. As a complex heterocyclic molecule featuring nitro, amine, and ether functional groups, its chemical integrity is paramount for ensuring reproducible and reliable results in research and drug development. This guide is designed for researchers, chemists, and quality control professionals, offering scientifically grounded recommendations and detailed protocols for stability evaluation. We delve into the rationale behind specific storage conditions and outline methodologies for long-term, accelerated, and forced degradation studies to characterize the compound's stability profile.

Compound Profile and Structural Rationale

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is a substituted aminopyrimidine. Its structure incorporates several key functional groups that dictate its chemical behavior and potential instabilities:

  • Nitropyrimidine Core: The electron-withdrawing nitro group (-NO₂) attached to the pyrimidine ring makes the compound susceptible to nucleophilic substitution and potential degradation under certain pH and light conditions.

  • Aminopyrimidine Moiety: The primary amine group (-NH₂) can be a site for oxidation. While aminopyrimidines can be stable, their stability can be influenced by adjacent functional groups[1].

  • Phenoxy Ether Linkage: The ether bond connecting the pyrimidine and isopropylphenyl rings could be susceptible to cleavage under harsh acidic or basic conditions.

Understanding this structure is fundamental to designing appropriate storage strategies and predictive stability studies.

PropertyValue
IUPAC Name 6-(4-isopropylphenoxy)-5-nitropyrimidin-4-amine
Molecular Formula C₁₃H₁₄N₄O₃
Molecular Weight 274.28 g/mol
Appearance Typically an off-white to yellow or brown solid powder[2][3]
Key Functional Groups Aromatic Nitro Group, Primary Amine, Pyrimidine Ring, Phenoxy Ether

Recommended Storage and Handling Conditions

Proper storage is the first line of defense against chemical degradation. The following conditions are recommended based on the compound's structural features and general guidelines for handling nitroaromatic and heterocyclic compounds[4][5][6][7].

ConditionRecommendationRationale
Temperature Long-term: ≤ -20°C Short-term: 2-8°C (Refrigerated)Lowering the temperature significantly reduces the rate of potential thermally-induced degradation reactions. Refrigeration is suitable for daily or weekly use[5].
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The amine and phenoxy moieties can be susceptible to oxidation. An inert atmosphere minimizes contact with oxygen, preserving the compound's integrity.
Light Protect from light. Store in an amber vial or a light-blocking container.Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or visible light. Storing in a dark place is a critical precaution[4][8].
Moisture Keep in a tightly sealed container with a desiccant.The compound should be stored in a dry, well-ventilated place[7][9]. Moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present. A tightly closed container is essential[3][4][5].
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[4][8]These materials can initiate rapid and exothermic degradation reactions. Segregation is a key safety and stability measure[7][10].

Handling Precautions: Always handle 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine powder in a well-ventilated area or a chemical fume hood.[5][6][7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid skin and eye contact.[6][9] Minimize dust generation during handling.[4][5]

Protocol for Comprehensive Stability Assessment

To empirically determine the stability of the compound, a systematic study is required. This protocol outlines the steps for performing long-term, accelerated, and forced degradation studies. The goal is to identify conditions that affect the compound's purity and to elucidate potential degradation products, which is essential for developing a stability-indicating analytical method.

Objective

To evaluate the intrinsic stability of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine powder and identify its degradation pathways under various stress conditions.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_reporting 4. Reporting A Reference Standard (T=0 Sample) B Weigh & Aliquot Powder Samples A->B Initial Characterization C Long-Term (e.g., 25°C / 60% RH) B->C Distribute D Accelerated (e.g., 40°C / 75% RH) B->D Distribute E Forced Degradation (Heat, Light, Acid, Base, Oxid.) B->E Distribute F Pull Samples at Time Points (0, 1, 3, 6 months) C->F Age Samples D->F Age Samples E->F Age Samples G Prepare for Analysis (Dissolve & Dilute) F->G H Stability-Indicating HPLC-UV/MS G->H Inject I Assess Purity, Impurities, Mass Balance H->I Analyze Data J Determine Shelf-Life & Degradation Pathways I->J

Caption: Workflow for stability assessment of the powder.

Step-by-Step Methodology

1. Initial Analysis (T=0):

  • Characterize the initial batch of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine powder.

  • Record its appearance (color, physical form).

  • Using a validated stability-indicating HPLC method, determine its initial purity and impurity profile. This serves as the baseline.

2. Long-Term and Accelerated Studies:

  • Place accurately weighed samples (e.g., 5-10 mg) into individual, sealed amber glass vials.

  • Store the vials in controlled environmental chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
  • Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

3. Forced Degradation (Stress Testing):

  • Objective: To intentionally degrade the sample to understand its breakdown pathways. This is critical for ensuring the analytical method can detect all potential impurities.

  • Acid Hydrolysis: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound and add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.

  • Thermal Degradation: Store the solid powder in an oven at a high temperature (e.g., 80°C) for 7 days.

  • Photostability: Expose the solid powder to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

4. Sample Analysis:

  • At each time point, retrieve the sample vial.

  • Visually inspect for any changes in appearance.

  • Accurately dissolve the contents in a suitable solvent to a known concentration.

  • Analyze by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.

  • Calculate the purity (as a percentage of the initial area) and quantify any new impurity peaks.

Potential Degradation Pathways

The forced degradation studies help to confirm the compound's lability. Based on its chemical structure, several degradation pathways are plausible.

Degradation_Pathways cluster_main cluster_products A Parent Compound B Hydroxypyrimidine Derivative + 4-Isopropylphenol A->B  Acid/Base Hydrolysis (Ether Cleavage) C Oxidized Amine Species (e.g., N-oxide) A->C  Oxidation (H₂O₂) D Photorearranged Isomers or Ring Cleavage Products A->D  Photolysis (UV/Vis Light) E Reduction of Nitro Group (if reducing agents are present) A->E  Reduction

Caption: Plausible degradation pathways for the compound.

  • Hydrolysis: The ether linkage is a potential weak point. Under strong acidic or basic conditions, it could hydrolyze to yield 4-amino-6-hydroxy-5-nitropyrimidine and 4-isopropylphenol.

  • Oxidation: The primary amine group on the pyrimidine ring is susceptible to oxidation, which could lead to the formation of various related impurities.

  • Photodegradation: Nitroaromatic compounds can undergo complex photoreactions, including rearrangement or cleavage, upon exposure to light. This highlights the importance of storing the compound in the dark.[4]

Data Interpretation and Reporting

The stability of the compound is assessed by monitoring changes over time. Key parameters to report include:

  • Appearance: Any change in color or physical state.

  • Purity Assay: The percentage of the parent compound remaining. A significant loss (e.g., >5%) typically indicates instability under those conditions.

  • Impurity Profile: The formation and growth of any new peaks in the chromatogram.

  • Mass Balance: The sum of the assay value and the levels of all degradation products should ideally remain close to 100% of the initial value, ensuring all major degradation products are being detected.

Example Data Summary Table:

ConditionTime PointAppearancePurity (Area %)Total Impurities (%)
Initial T = 0White Pwdr99.80.2
40°C / 75% RH 1 MonthWhite Pwdr99.70.3
40°C / 75% RH 3 MonthsWhite Pwdr99.50.5
0.1 M HCl / 60°C 48 HrSl. Yellow85.214.8
Photolysis (ICH Q1B) ---Yellow Pwdr92.17.9

Conclusion

The chemical stability of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is critical for its effective use in a research setting. Based on its structural characteristics and data from analogous compounds, it should be stored at or below -20°C for long-term preservation, under an inert, dry atmosphere , and strictly protected from light . The provided protocols for stability testing offer a robust framework for researchers to empirically verify its shelf-life and understand its degradation profile, ensuring the quality and reliability of their experimental outcomes.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Safety and Handling of 2,6-Dimethyl-3-Nitropyridine in Chemical Processes. [Link]

  • MDPI. (2023, September 11). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. MDPI. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link]

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4,6-Dihydroxy-5-nitropyrimidine. Thermo Fisher Scientific. [Link]

Sources

Experimental Procedures for Testing 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details the experimental procedures for characterizing the inhibitory activity of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine . Based on its chemical scaffold—a 4-amino-5-nitropyrimidine substituted with a phenoxy group—this compound is structurally characteristic of P2X3 receptor antagonists (functionally related to phenoxy-diaminopyrimidines like Gefapixant).

P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons (dorsal root and nodose ganglia), playing a critical role in chronic cough, neuropathic pain, and visceral hypersensitivity. This application note focuses on validating the compound’s potency and selectivity as a P2X3 antagonist using Calcium Flux Assays (FLIPR) and Automated Patch-Clamp Electrophysiology .

Part 1: Mechanism of Action & Signaling Pathway

Biological Context

The P2X3 receptor is a trimeric ligand-gated cation channel. Upon binding extracellular ATP, the channel opens, allowing an influx of Ca²⁺ and Na⁺, which depolarizes the sensory neuron and triggers action potentials interpreted as pain or cough reflexes.

Inhibition Mechanism: Small molecule antagonists like 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine typically function via:

  • Allosteric Modulation: Binding to a non-ATP site (often the inter-subunit interface) to stabilize the desensitized or closed state.

  • Orthosteric Blockade: Competing directly with ATP at the binding pocket (less common for this scaffold type, which usually favors allosteric sites).

Pathway Visualization

P2X3_Signaling ATP Extracellular ATP (Agonist) P2X3 P2X3 Receptor (Trimeric Channel) ATP->P2X3 Activates Compound 6-(4-Isopropylphenoxy)- 5-nitropyrimidin-4-amine (Antagonist) Compound->P2X3 Inhibits (Blockade) Ca_Influx Ca2+ / Na+ Influx P2X3->Ca_Influx Channel Opening Depolarization Membrane Depolarization Ca_Influx->Depolarization CaV Voltage-Gated Ca2+ Channels Depolarization->CaV Activates Neurotransmitters Release of CGRP / Substance P CaV->Neurotransmitters Signal Nociceptive / Cough Signal (CNS Transmission) Neurotransmitters->Signal

Caption: Signal transduction pathway of P2X3 receptors in sensory neurons and the intervention point of the antagonist.

Part 2: Experimental Protocols

Primary Screen: FLIPR Calcium Flux Assay

Objective: Determine the IC₅₀ of the compound by measuring the inhibition of agonist-induced intracellular calcium ([Ca²⁺]i) transients.

Expert Insight:

  • Agonist Choice: Use α,β-methylene ATP (α,β-meATP) instead of ATP. α,β-meATP is selective for P2X3 and P2X2/3 receptors and is resistant to degradation by ecto-nucleotidases, ensuring a stable signal.

  • Cell Line: Recombinant HEK293 or CHO cells stably expressing human P2X3 (hP2X3). Native cell lines (e.g., PC12) often express mixed populations (P2X2, P2X4), confounding results.

Materials
  • Cell Line: HEK293-hP2X3 (stable clone).[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Avoid phosphate buffers if calcium precipitation is a risk, though HBSS is standard).

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices) for high sensitivity.

  • Compound: 10 mM stock in DMSO.

  • Agonist: α,β-meATP (Sigma/Tocris).

Step-by-Step Procedure
  • Cell Plating:

    • Plate HEK293-hP2X3 cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove culture medium.

    • Add 100 µL/well of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux).

    • Incubate for 45 min at 37°C, then 15 min at room temperature (RT).

  • Compound Addition (Pre-incubation):

    • Prepare a 3x concentration series of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine in Assay Buffer (0.1% DMSO final).

    • Add compound to cells (typically 10-20 min pre-incubation is sufficient for equilibrium).

  • Measurement (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

    • Stimulation: Inject EC₈₀ concentration of α,β-meATP (typically 1-3 µM).

    • Read: Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot Response vs. Log[Compound] to determine IC₅₀.

Confirmatory Assay: Automated Patch-Clamp (QPatch/Patchliner)

Objective: Validate the mechanism and potency using direct electrophysiological recording, eliminating artifacts from dye kinetics or intracellular calcium stores.

Trustworthiness Check: Calcium flux can yield false positives (e.g., if the compound inhibits voltage-gated channels downstream). Electrophysiology isolates the P2X3 current specifically.

Protocol
  • Solutions:

    • Extracellular: 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: CsF blocks potassium channels to isolate cationic currents.

  • Setup:

    • Use Whole-Cell configuration.

    • Holding potential: -60 mV.

  • Application Protocol:

    • Step 1 (Control): Apply α,β-meATP (10 µM) for 2 seconds. Wash for 2 minutes (P2X3 desensitizes rapidly; long wash is critical).

    • Step 2 (Compound): Perfusion of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine for 2 minutes.

    • Step 3 (Test): Co-application of Compound + α,β-meATP.

  • Analysis:

    • Measure Peak Current Amplitude (pA).

    • Calculate % Inhibition =

      
      .
      
Selectivity Profiling (Critical for Safety)

P2X3 antagonists often cross-react with P2X2/3 heteromers (involved in taste). To assess the "taste effect" risk, you must determine the Selectivity Ratio.

TargetCell LineAgonistClinical Relevance
hP2X3 (Homotrimer)HEK293-hP2X3α,β-meATPEfficacy (Cough/Pain)
hP2X2/3 (Heterotrimer)HEK293-hP2X2/3α,β-meATPDysgeusia (Taste loss side effect)
hP2X7 HEK293-hP2X7BzATPImmune modulation / Specificity control

Goal: Ideally, the compound should be >10-fold more potent against P2X3 than P2X2/3.

Part 3: Data Analysis & Interpretation

Expected Results Table

Summarize your data in the following format for reporting:

ParameterAssay TypeUnitAcceptance Criteria (Potent Lead)
IC₅₀ (hP2X3) FLIPR (Ca²⁺)nM< 100 nM
IC₅₀ (hP2X3) Patch ClampnM< 50 nM
IC₅₀ (hP2X2/3) FLIPR (Ca²⁺)nM> 1000 nM (for high selectivity)
Selectivity Ratio Ratio-> 10x (P2X2/3 vs P2X3)
Solubility KineticµM> 50 µM in PBS
Workflow Visualization

Workflow Compound_Prep Compound Prep (DMSO Stock) FLIPR Primary Screen: FLIPR Calcium Assay (High Throughput) Compound_Prep->FLIPR Hit_Validation Hit Validation (IC50 Determination) FLIPR->Hit_Validation ePhys Confirmatory Screen: Patch Clamp (Gold Standard) Hit_Validation->ePhys Potent Hits (<1uM) Selectivity Selectivity Profiling (vs P2X2/3, P2X7) ePhys->Selectivity Lead_Select Lead Candidate Selection Selectivity->Lead_Select High Selectivity

Caption: Step-by-step screening workflow from initial compound preparation to lead selection.

Part 4: Troubleshooting & Optimization

  • Desensitization: P2X3 receptors desensitize very quickly (milliseconds) and recover slowly.

    • Solution: In FLIPR assays, ensure the agonist injection speed is optimized. In Patch Clamp, allow at least 2-3 minutes of wash time between agonist applications to ensure full receptor recovery.

  • Sticky Compounds: Phenoxy-pyrimidines can be lipophilic (High LogP).

    • Solution: Include 0.01% BSA or Pluronic F-127 in the assay buffer to prevent non-specific binding to plastics.

  • State-Dependence: Some antagonists bind preferentially to the desensitized state.

    • Solution: Test the compound using different pre-incubation times (e.g., 5 min vs 30 min) to detect slow-binding kinetics.

References

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization.[2][3] Purinergic Signalling, 8(1), 3-26. Link

  • Richards, D., et al. (2019). Action of the P2X3 selective antagonist gefapixant on human P2X3 and P2X2/3 channels.[2][3] British Journal of Pharmacology, 176(13), 2279-2291. Link

  • North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013-1067. Link

  • Gunthorpe, M. J., et al. (2012). The diversity in the pharmacology of P2X receptors. Trends in Pharmacological Sciences, 33(4), 213-220. Link

Sources

Application Note: Handling & Protocols for 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical handling, safety, and experimental protocols for 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine , a specialized intermediate likely utilized in the synthesis of diaminopyrimidine-based therapeutics (e.g., P2X3 antagonists).

Part 1: Executive Summary & Chemical Profile

Compound Overview

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is a functionalized pyrimidine derivative characterized by an electron-deficient ring system substituted with a nitro group, an amine, and a lipophilic phenoxy ether.[1][2] It serves as a critical "pivot" intermediate: the nitro group renders the C6 position susceptible to Nucleophilic Aromatic Substitution (SNAr) during its formation, and subsequently serves as a precursor to a vicinal diamine via reduction.

Physicochemical & Hazard Profile
  • Chemical Structure: Pyrimidine core with -NH₂ (C4), -NO₂ (C5), and -O-Ph-4-iPr (C6).

  • Appearance: Typically a yellow to orange crystalline solid (characteristic of nitro-aromatic amines).

  • Solubility: Low water solubility; soluble in DMSO, DMF, Ethyl Acetate, and DCM.

  • Molecular Weight: ~274.28 g/mol .

Table 1: Hazard Identification & Risk Assessment (Read-Across Analysis)

Hazard ClassRisk LevelMechanistic Basis
Acute Toxicity Moderate (Class III)Nitrogenous heterocycles often exhibit biological activity; treat as potent.
Skin/Eye Irritation HighAmines and nitro-aromatics are standard irritants (pH > 8 in solution).
Sensitization HighLipophilic phenoxy group aids dermal penetration; potential haptenization.
Thermal Instability CRITICAL Nitro Group: Risk of rapid decomposition >200°C. Shock sensitivity is low but thermal runaway is possible during reduction.
Mutagenicity SuspectedNitro-aromatics are structural alerts for Ames positivity (DNA intercalation/alkylation).

Part 2: Storage, Stability & Engineering Controls

Storage Protocols
  • Temperature: Store at 2°C to 8°C . While the compound is likely stable at room temperature, refrigeration retards slow oxidation of the amine and hydrolysis of the ether linkage.

  • Atmosphere: Store under Argon or Nitrogen . The amine moiety is susceptible to oxidative coloring over time.

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation (nitro group photolysis).

Engineering Controls & PPE[3]
  • Primary Containment: All weighing and open handling must occur within a Certified Chemical Fume Hood or a Powder Containment Hood (HEPA filtered).

  • Glove Selection:

    • Standard Handling: Nitrile (Double gloving recommended: 4 mil inner / 5 mil outer).

    • Solution Handling (DMSO/DMF):Butyl Rubber or Silver Shield laminate gloves are required. Nitrile is permeable to DMSO, which can carry the toxicant through the skin.

  • Respiratory: If handling >500 mg outside a hood (not recommended), use a P100/N95 particulate respirator.

Part 3: Experimental Protocols

Protocol A: Safe Solubilization & Stock Preparation

Context: Preparing a 100 mM stock solution for biological assay or subsequent reaction.

Reagents:

  • Compound (Solid)[3][4][5]

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Vortex mixer

Procedure:

  • Calculate: For 10 mL of 100 mM solution, weigh 274.3 mg of compound.

  • Weigh: Place a tared amber vial inside the fume hood. Transfer solid using an anti-static spatula. Note: Static charge is common with dry nitro-pyrimidines; use an ionizing blower if available.

  • Solvent Addition: Add 10 mL Anhydrous DMSO.

  • Dissolution: Vortex for 30-60 seconds. If particulates persist, sonicate at room temperature for 5 minutes. Do not heat >40°C during sonication to avoid nitro-group degradation.

  • QC Check: Solution should be clear yellow/orange. Any turbidity indicates insolubility or hydrolysis.

Protocol B: Reduction of Nitro Group (Critical Safety Operation)

Context: The most common application of this intermediate is reduction to the 4,5-diamino derivative. This step is exothermic and hazardous.

Reaction: Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/NH₄Cl). Safety Focus: Heat management.

Step-by-Step (Iron-Mediated Reduction - Safer for Scale-up):

  • Setup: 3-neck round bottom flask equipped with mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge: Suspend 1.0 eq of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine in Ethanol/Water (3:1 ratio).

  • Activator: Add 5.0 eq Ammonium Chloride (NH₄Cl).

  • Reductant: Add 5.0 eq Iron Powder (Fe) typically <325 mesh.

  • Initiation: Heat gently to 70°C. Caution: The reaction is exothermic once initiated.

  • Monitoring: Monitor internal temperature. If T > 85°C, remove heat source immediately.

  • Completion: Reaction typically finishes in 2-4 hours (color change from yellow to colorless/brown sludge).

  • Workup: Filter hot through Celite (Caution: Pyrophoric iron waste).

Part 4: Waste & Emergency Procedures

Waste Disposal[7]
  • Segregation: Do NOT mix with strong acids or oxidizers.

  • Nitro Waste: Label clearly as "Nitro-Aromatic Waste." Incineration is the preferred disposal method.

  • Iron Waste (from reduction): Iron filter cake can be pyrophoric when dry. Keep wet with water and dispose of in a dedicated metal waste container.

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Lab Coat, Double Gloves).

  • Contain: Cover spill with a wet absorbent pad (to prevent dust generation).

  • Clean: Wipe area with 10% acetone in water, followed by soap and water.

  • Verify: Check for residual yellow staining (indicative of compound).

Part 5: Visualizations

Safe Handling Workflow

Caption: Logical flow for handling nitro-pyrimidine intermediates from storage to reaction.

HandlingProtocol Storage Storage (2-8°C, Dark, Argon) PPE PPE Setup (Nitrile x2, Fume Hood) Storage->PPE Retrieve Weighing Weighing (Anti-static, Closed Vial) PPE->Weighing Transfer Solubilization Solubilization (DMSO/DMF, <40°C) Weighing->Solubilization Dissolve Waste Waste Disposal (Segregated Incineration) Weighing->Waste Spill/Residue Reaction Downstream Reaction (Reduction/Cyclization) Solubilization->Reaction Process Reaction->Waste Cleanup

Reaction Safety Decision Tree

Caption: Safety logic for processing the nitro group reduction step.

ReactionSafety Start Start: Nitro Reduction Method Choose Method Start->Method H2_Pd Catalytic Hydrogenation (H2 / Pd-C) Method->H2_Pd Clean Profile Fe_Red Chemical Reduction (Fe / NH4Cl) Method->Fe_Red Robust/Scalable Risk_H2 Risk: H2 Fire & Catalyst Ignition H2_Pd->Risk_H2 Risk_Fe Risk: Thermal Runaway & Pyrophoric Waste Fe_Red->Risk_Fe Control_H2 Control: Inert Purge, Low Pressure (<50 psi) Risk_H2->Control_H2 Control_Fe Control: Temp Probe, Keep Waste Wet Risk_Fe->Control_Fe

References

  • PubChem. Nitropyrimidine Derivatives - Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Preparation of Secondary Amines via Nitrobenzenesulfonamides (Reduction Protocols). Org. Synth. 2002, 79, 186. DOI: 10.15227/orgsyn.079.0186. Available at: [Link]

  • Institution of Chemical Engineers (IChemE). Runaway reaction hazards in processing organic nitrocompounds. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing precipitation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Precipitation in Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: Why Does 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine Precipitate?

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is a complex organic molecule with distinct structural features that contribute to its low aqueous solubility. The bulky and nonpolar 4-isopropylphenoxy group imparts significant hydrophobicity, making the compound inherently resistant to dissolving in water. While the pyrimidine ring and its amine and nitro substituents introduce some polarity, the overall character of the molecule is lipophilic.

Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in a given aqueous buffer. This is a common issue when a concentrated stock solution of the compound, usually in an organic solvent like DMSO, is diluted into an aqueous medium for experimental assays. This abrupt change in the solvent environment can cause the compound to "crash out" of the solution.

A critical, yet often overlooked, factor is the pH of the buffer. The 4-amine group on the pyrimidine ring is basic and can be protonated. Based on structurally similar compounds, the pKa of this amine is estimated to be acidic (around 3.5)[1]. This means that at physiological pH (e.g., 7.4), the compound will be predominantly in its neutral, less soluble form. In acidic conditions (pH < 3.5), the amine group becomes protonated, acquiring a positive charge and significantly increasing its solubility in water.

Frequently Asked Questions (FAQs)

Q1: I prepared a stock solution of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine in DMSO and it was clear. But when I diluted it into my phosphate-buffered saline (PBS) at pH 7.4, it immediately turned cloudy. What happened?

A1: This is a classic case of precipitation due to exceeding the compound's solubility limit in the aqueous buffer. Your clear DMSO stock contains the compound at a high concentration, which is not sustainable when introduced to a predominantly aqueous environment where the compound is poorly soluble, especially at a neutral pH.

Q2: Can I just vortex or sonicate the cloudy solution to redissolve the precipitate?

A2: While vortexing or sonication might temporarily disperse the precipitate, it is unlikely to fully redissolve it to a stable, true solution. The underlying issue of poor solubility remains. For most experimental applications, it is crucial to have the compound fully dissolved to ensure accurate and reproducible results.

Q3: Will heating the buffer help dissolve the compound?

A3: Increasing the temperature can enhance the solubility of some compounds. However, this is not always a practical or reliable solution for routine experiments. The solubility might decrease again as the solution cools to room temperature or the experimental temperature (e.g., 37°C). Furthermore, prolonged heating can risk the thermal degradation of your compound.

Q4: Are there any general-purpose buffers that are better for this compound?

A4: The choice of buffer can influence solubility. For this compound, acidic buffers (pH 3-5) will generally provide higher solubility due to the protonation of the 4-amine group. However, the optimal buffer will always be dependent on the specific requirements of your assay. If your experiment allows, starting with a more acidic buffer is a good strategy.

Troubleshooting Guides: Step-by-Step Solutions to Prevent Precipitation

This section provides four primary strategies to address the precipitation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine. Each method is accompanied by a step-by-step protocol.

Strategy 1: pH Adjustment

Adjusting the pH of your aqueous buffer is the most direct way to influence the solubility of ionizable compounds like 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine. By lowering the pH, you can increase the proportion of the more soluble, protonated form of the molecule.

Experimental Protocol for pH-Modification:

  • Determine pH Compatibility: First, ensure that a lower pH is compatible with your experimental system (e.g., cells, enzymes).

  • Prepare a Range of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4). Citrate or acetate buffers are suitable for the acidic pH range.

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of your stock solution into each of the prepared buffers to your desired final concentration.

  • Visual Inspection: Observe the solutions for any signs of precipitation (cloudiness, visible particles) immediately after dilution and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

  • Select Optimal pH: Choose the lowest pH that maintains the compound in solution and is compatible with your assay.

Strategy 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent mixture[2][3][4][5].

Experimental Protocol for Co-solvent Use:

  • Co-solvent Selection: Common co-solvents for biological experiments include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Determine Co-solvent Tolerance: Check the tolerance of your experimental system to the chosen co-solvent. Many cell-based assays can tolerate up to 1-5% of these solvents without significant toxicity.

  • Prepare Buffer with Co-solvent: Prepare your aqueous buffer containing a certain percentage of the co-solvent (e.g., 95% PBS with 5% ethanol).

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO.

  • Dilution: Dilute the DMSO stock solution into the co-solvent-containing buffer to your final desired concentration.

  • Observation: Visually inspect for precipitation.

Table 1: Recommended Starting Concentrations for Co-solvents

Co-solventTypical Starting Concentration in Final BufferMaximum Tolerated Concentration (Cell-based assays)
Ethanol1-5% (v/v)Generally up to 5%
Propylene Glycol1-10% (v/v)Varies, start low (e.g., 1-2%)
PEG 4001-10% (v/v)Varies, start low (e.g., 1-2%)
Strategy 3: Incorporating Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility[6][7][8].

Experimental Protocol for Surfactant Use:

  • Surfactant Selection: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamer 188 are commonly used in biological research due to their relatively low toxicity.

  • Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer with a low concentration of the selected surfactant. It is important to keep the surfactant concentration above its critical micelle concentration (CMC).

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO.

  • Dilution: Dilute the DMSO stock into the surfactant-containing buffer.

  • Equilibration: Gently mix and allow the solution to equilibrate for a short period to facilitate micellar encapsulation.

Table 2: Recommended Starting Concentrations for Surfactants

SurfactantTypical Starting Concentration in Final Buffer
Polysorbate 80 (Tween 80)0.01 - 0.1% (w/v)
Poloxamer 1880.1 - 1% (w/v)
Strategy 4: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with hydrophobic molecules, effectively "hiding" them from the aqueous environment and enhancing their solubility.

Experimental Protocol for Cyclodextrin Use:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your aqueous buffer to the desired concentration.

  • Prepare Compound Stock: Prepare a concentrated stock of the compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Complexation: Slowly add the compound stock solution to the cyclodextrin-containing buffer while vortexing or stirring. This promotes the formation of the inclusion complex.

  • Equilibration: Allow the solution to stir for a period (e.g., 1-2 hours) at room temperature to ensure maximum complexation.

Table 3: Recommended Starting Concentrations for Cyclodextrins

CyclodextrinTypical Starting Concentration in Final Buffer
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10% (w/v)

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing the precipitation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine.

TroubleshootingWorkflow start Precipitation Observed in Aqueous Buffer check_pH Is pH adjustment compatible with the assay? start->check_pH adjust_pH Strategy 1: Lower Buffer pH (e.g., pH 4.0-6.0) check_pH->adjust_pH Yes check_cosolvent Is a co-solvent compatible with the assay? check_pH->check_cosolvent No adjust_pH->check_cosolvent Failure success Compound Solubilized adjust_pH->success Success use_cosolvent Strategy 2: Add Co-solvent (e.g., Ethanol, PEG 400) check_cosolvent->use_cosolvent Yes check_surfactant Is a surfactant compatible with the assay? check_cosolvent->check_surfactant No use_cosolvent->check_surfactant Failure use_cosolvent->success Success use_surfactant Strategy 3: Add Surfactant (e.g., Tween 80) check_surfactant->use_surfactant Yes use_cyclodextrin Strategy 4: Use Cyclodextrin (e.g., HP-β-CD) check_surfactant->use_cyclodextrin No use_surfactant->use_cyclodextrin Failure use_surfactant->success Success use_cyclodextrin->success Success failure Precipitation Persists: Consider combination strategies or re-evaluate concentration use_cyclodextrin->failure Failure

Caption: A decision workflow for troubleshooting precipitation.

Concluding Remarks

Preventing the precipitation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine in aqueous buffers is achievable through a systematic and informed approach. By understanding the physicochemical properties of the compound and employing strategies such as pH adjustment, co-solvents, surfactants, or cyclodextrins, researchers can maintain the compound in a soluble state, ensuring the reliability and accuracy of their experimental results. It is recommended to start with the simplest approach that is compatible with your experimental system and progress to more complex formulations if necessary.

References

  • Wikipedia. Cosolvent. [Link]

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Technical Support Center: Photodegradation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the photostability of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine. This guide provides in-depth technical assistance and troubleshooting in a question-and-answer format to address specific challenges you may encounter during your photolytic degradation studies. Our aim is to equip you with the necessary knowledge to design robust experiments, accurately interpret your findings, and ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting my investigation into the UV degradation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine. What are the expected degradation pathways and primary products?

A1: Based on the structure of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine, two primary degradation pathways are anticipated under UV irradiation: photoreduction of the nitro group and cleavage of the ether linkage.

  • Photoreduction of the Nitro Group: The nitroaromatic moiety is known to be susceptible to photoreduction.[1][2][3] This process typically involves the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately to an amino (-NH2) group. This is a multi-step process that can lead to a variety of intermediates.

  • Cleavage of the Aryl Ether Bond: The C-O bond of the aryl ether is another potential site of photolytic cleavage.[4][5] This can occur through a few different mechanisms, potentially leading to the formation of a phenol and a substituted pyrimidine.

Below is a proposed degradation pathway diagram based on these principles.

Degradation Pathway of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine parent 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine nitroso 6-(4-Isopropylphenoxy)-5-nitrosopyrimidin-4-amine parent->nitroso Photoreduction phenol 4-Isopropylphenol parent->phenol Ether Cleavage pyrimidine 5-Nitro-4-aminopyrimidin-6-ol parent->pyrimidine Ether Cleavage amino 6-(4-Isopropylphenoxy)-5-aminopyrimidin-4-amine nitroso->amino Further Reduction

Caption: Proposed UV degradation pathways of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine.

Q2: I am observing no degradation of my compound under my current UV exposure conditions. What should I do?

A2: If you are not observing any degradation, it is likely that the stress conditions are insufficient. According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should be conducted under conditions more strenuous than typical stability testing.[6] Here are some steps to increase the stress:

  • Increase Exposure Time: Gradually increase the duration of UV exposure. It is recommended to have a systematic approach with multiple time points to monitor the degradation progress.

  • Increase Light Intensity: If your photostability chamber allows, increase the intensity of the UV lamp. Ensure that the wavelength of the lamp is appropriate for inducing degradation of your compound. The most commonly accepted wavelength range for photolytic degradation is 300-800 nm.[6]

  • Choice of Solvent: The solvent system can influence the degradation process. Consider using a solvent that is transparent in the UV region of interest and is known to promote photolytic reactions. For initial studies, a mixture of acetonitrile and water is often a good starting point.

  • Consider Photosensitizers: In some cases, the addition of a photosensitizer can promote degradation. However, this should be done with caution as it can complicate the degradation pathway.

Q3: My chromatogram shows multiple new peaks, and the degradation is more than 20%. How can I control the extent of degradation?

A3: Observing extensive degradation with multiple secondary degradants suggests that your stress conditions are too harsh. The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[1] To control the degradation:

  • Reduce Exposure Time: The most straightforward approach is to shorten the duration of UV exposure. Conduct a time-course experiment to identify the optimal exposure time that yields the desired level of degradation.

  • Decrease Light Intensity: If possible, reduce the intensity of the UV source.

  • Use a Cut-off Filter: Employ a filter to remove shorter, more energetic wavelengths that may be causing non-specific degradation.

  • Sample Concentration: The concentration of your sample can also play a role. Very dilute samples may degrade more rapidly.

ParameterRecommended Adjustment for Excessive Degradation
UV Exposure Time Decrease
Light Intensity Decrease
Wavelength Use a long-pass filter
Sample Concentration May need optimization
Q4: I am having difficulty separating the parent compound from its degradation products using HPLC. What are some troubleshooting steps for my analytical method?

A4: Co-elution of the parent peak with degradation products is a common challenge in forced degradation studies. A robust, stability-indicating HPLC method is crucial for accurate analysis. Here are some troubleshooting strategies:

  • Optimize the Mobile Phase Gradient: A shallow gradient can often improve the resolution between closely eluting peaks. Experiment with different starting and ending compositions of your organic modifier (e.g., acetonitrile or methanol) and the steepness of the gradient.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can significantly alter the retention behavior of your compounds.

  • Adjust the pH of the Mobile Phase: The ionization state of your analyte and its degradation products can be manipulated by changing the pH of the aqueous component of your mobile phase. This can lead to significant changes in retention and improved separation.

  • Try a Different Column Chemistry: If optimizing the mobile phase is not sufficient, consider using a different stationary phase. If you are using a standard C18 column, a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, may provide the necessary selectivity.

  • Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

HPLC Troubleshooting Workflow start Poor Peak Resolution gradient Optimize Gradient Profile start->gradient solvent Change Organic Modifier gradient->solvent If no improvement success Resolution Achieved gradient->success Success ph Adjust Mobile Phase pH solvent->ph If no improvement solvent->success Success column Try Different Column Chemistry ph->column If no improvement ph->success Success flow_rate Decrease Flow Rate column->flow_rate If no improvement column->success Success flow_rate->success Success

Caption: A workflow for troubleshooting poor HPLC peak resolution.

Q5: How can I identify the structures of the unknown degradation products?

A5: Structural elucidation of degradation products is a critical step in these studies. A combination of analytical techniques is typically employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradation products. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, which allows for the determination of the elemental composition of the degradants.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of a degradation product, you can obtain structural information. The fragmentation pattern can be compared to that of the parent compound and to known fragmentation pathways of similar chemical classes. For example, a neutral loss of 30 Da (NO) or 46 Da (NO2) from the molecular ion can be indicative of a nitro-containing compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, it is often necessary to isolate the degradation products using preparative HPLC and then analyze them by NMR. 1H and 13C NMR can provide detailed information about the connectivity of atoms in the molecule.

  • Forced Degradation of Suspected Structures: If you have a hypothesis about the structure of a degradation product, you can synthesize the proposed compound and compare its retention time and mass spectrum to the unknown peak in your chromatogram.

Analytical TechniqueInformation Provided
LC-HRMS Accurate mass and elemental composition
LC-MS/MS Structural information from fragmentation patterns
Preparative HPLC Isolation of degradation products for further analysis
NMR Spectroscopy Definitive structural elucidation

Experimental Protocols

Protocol 1: Forced Photodegradation Study
  • Sample Preparation: Prepare a solution of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Exposure: Transfer the solution to a quartz cuvette or a suitable UV-transparent container. Place the sample in a photostability chamber equipped with a calibrated UV lamp. Expose the sample to a controlled dose of UV radiation. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[7] For forced degradation, you may need to exceed these conditions.

  • Control Sample: Prepare a control sample in the same manner but wrap the container in aluminum foil to protect it from light. Place it in the photostability chamber alongside the exposed sample to monitor for any thermal degradation.

  • Time Points: Withdraw aliquots of the exposed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC-MS Method
  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm and 320 nm.

  • MS Detection: Electrospray ionization (ESI) in positive and negative modes.

References

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  • MDPI. (2018, February 28). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Retrieved from [Link]

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  • ResearchGate. (n.d.). UV derivative spectrophotometric study of the photochemical degradation of nisoldipine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV Photolysis of Several Conventional Pharmaceuticals: Degradability and Products. Retrieved from [Link]

  • PubMed Central. (n.d.). Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. Retrieved from [Link]

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  • PubMed. (n.d.). Formation of N-nitrosamines and N-nitramines by photolysis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). UV degradation – Knowledge and References. Retrieved from [Link]

  • MDPI. (2022, March 22). Photocatalytic Degradation of 4,4'-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method. Retrieved from [Link]

  • Longdom. (2024, April 26). DEGRADATION AND INACTIVATION OF CIPROFLOXACIN BY PHOTOCATALYSIS USING TIO2NANOPARTICLES. Retrieved from [Link]

  • MDPI. (2023, January 18). Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation. Retrieved from [Link]

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Validation & Comparative

mass spectrometry fragmentation pattern of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine: A Predictive Comparison of EI-MS and ESI-MS/MS

Abstract

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation behavior of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine, a molecule possessing structural motifs relevant to pharmaceutical and materials science research. In the absence of published experimental spectra for this specific compound, this document synthesizes established fragmentation principles from analogous structures to forecast its fragmentation pathways under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. By comparing the expected fragmentation patterns, this guide serves as a crucial tool for researchers in identifying and characterizing this molecule and its derivatives in complex matrices, aiding in reaction monitoring, metabolite identification, and quality control.

Molecular Structure and Its Influence on Fragmentation

To predict the fragmentation pattern of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine, a thorough analysis of its constituent functional groups is essential. Each group offers a potential site for charge localization and subsequent bond cleavage.

  • Molecular Formula: C₁₃H₁₄N₄O₃

  • Monoisotopic Mass: 274.11 Da

  • Key Structural Features:

    • 5-Nitropyrimidin-4-amine Core: This electron-deficient heteroaromatic system is substituted with an amine and a nitro group. Aromatic rings provide stability to the molecular ion, but the nitro group is a well-known fragmentation director, often leading to the loss of NO or NO₂.[1] The pyrimidine ring itself can undergo characteristic cleavages.[2][3]

    • Ether Linkage (-O-): The phenoxy-pyrimidine ether bond represents a likely cleavage site, particularly in high-energy EI, which can lead to the separation of the two aromatic systems.[4]

    • 4-Isopropylphenoxy Group: This moiety introduces further fragmentation pathways. The isopropyl group is prone to facile loss of a methyl radical (•CH₃) to form a stable secondary benzylic cation.

    • Amine Group (-NH₂): While primary aromatic amines are relatively stable, they can influence fragmentation pathways and are key sites for protonation in ESI.

Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique is paramount as it dictates the energy imparted to the molecule and, consequently, the extent of fragmentation.

  • Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process creates a high-energy odd-electron molecular ion (M⁺•) that readily undergoes extensive fragmentation.[5] The resulting spectrum is rich in fragment ions, providing a detailed structural fingerprint. For nitroaromatic compounds, the molecular ion peak may be weak or entirely absent due to rapid fragmentation.[6]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. It generates even-electron ions, typically a protonated molecule [M+H]⁺, by creating a fine spray of charged droplets.[5][7] The initial mass spectrum shows minimal fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID).

Predicted Fragmentation Pathway under Electron Ionization (EI-MS)

Under EI conditions, the high internal energy of the molecular ion (m/z 274) is expected to drive several competing fragmentation pathways. The resulting spectrum will likely be a composite of ions from each pathway.

Key Predicted EI Fragmentation Steps:

  • α-Cleavage of Isopropyl Group: The most favorable initial fragmentation is often the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to form a stable secondary benzylic cation at m/z 259 . This ion is expected to be prominent.

  • Loss of Nitro Group: A characteristic fragmentation of nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da) or nitric oxide (•NO, 30 Da).

    • [M - •NO₂]⁺ → m/z 228

    • [M - •NO]⁺ → m/z 244 , which may be followed by loss of •OH.

  • Ether Bond Cleavage: Homolytic or heterolytic cleavage of the C-O ether bond can occur.

    • Cleavage retaining charge on the pyrimidine portion would yield an ion at m/z 153 .

    • Cleavage retaining charge on the phenoxy portion would yield an isopropylphenol radical cation at m/z 136 .

  • Secondary Fragmentation: The initial fragments will undergo further decomposition. For instance, the m/z 259 ion could subsequently lose the •NO₂ group to yield an ion at m/z 213 .

EI_Fragmentation M M+• m/z 274 F259 [M - CH₃]+• m/z 259 M->F259 - •CH₃ F228 [M - NO₂]+• m/z 228 M->F228 - •NO₂ F153 [C₅H₃N₄O]+• m/z 153 M->F153 Ether Cleavage F136 [C₉H₁₂O]+• m/z 136 M->F136 Ether Cleavage F213 [M - CH₃ - NO₂]+• m/z 213 F259->F213 - •NO₂

Caption: Predicted EI fragmentation pathway for 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine.

Predicted Fragmentation Pathway under ESI-MS/MS

In positive-ion ESI, the molecule will be readily protonated, likely on the amine group or a pyrimidine nitrogen, to form the [M+H]⁺ ion at m/z 275 . CID of this ion will involve the loss of stable neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Steps:

  • Loss of Ammonia: Protonation on the pyrimidine ring could facilitate the elimination of neutral ammonia (NH₃, 17 Da) from the 4-position, yielding a prominent fragment at m/z 258 .

  • Loss of Isopropyl Group: The isopropyl group can be lost as neutral propene (C₃H₆, 42 Da) via a rearrangement, resulting in a fragment at m/z 233 .

  • Ether Bond Cleavage: Cleavage of the protonated ether linkage can lead to the loss of neutral isopropylphenol (C₉H₁₂O, 136 Da), leaving a charged pyrimidine fragment at m/z 139 .

  • Loss of Nitro Group: While less common for even-electron ions, a rearrangement could lead to the loss of nitrous acid (HNO₂, 47 Da), producing an ion at m/z 228 .

ESI_Fragmentation MH [M+H]+ m/z 275 F258 [M+H - NH₃]+ m/z 258 MH->F258 - NH₃ F233 [M+H - C₃H₆]+ m/z 233 MH->F233 - C₃H₆ F139 [C₄H₃N₄O₂]+ m/z 139 MH->F139 - C₉H₁₂O F228 [M+H - HNO₂]+ m/z 228 MH->F228 - HNO₂

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Data Summary and Comparative Analysis

The predicted key fragments provide distinct fingerprints for each ionization method, which is crucial for confirming the molecule's identity.

Ionization ModePrecursor Ion (m/z)Predicted Key Fragment Ions (m/z)Neutral Loss(es)Interpretation
EI-MS 274 (M⁺•)259, 228, 153, 136, 213•CH₃, •NO₂, C₉H₁₂O, C₄H₂N₄O, •CH₃ + •NO₂High-energy fragmentation, radical losses, provides detailed structural fingerprint.
ESI-MS/MS 275 ([M+H]⁺)258, 233, 139, 228NH₃, C₃H₆, C₉H₁₂O, HNO₂Soft ionization fragmentation, loss of stable neutral molecules, confirms molecular weight and major substructures.

This comparative data is invaluable for structural elucidation. For instance, the presence of an m/z 259 peak would be a strong indicator of an isopropyl group under EI conditions, while a loss of 17 Da (NH₃) from the protonated molecule in ESI-MS/MS would confirm the presence of the primary amine.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Protocol 1: GC-EI-MS Analysis
  • Objective: To obtain a detailed fragmentation fingerprint using hard ionization.

  • Methodology:

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.

    • Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

    • GC Parameters:

      • Injector: Split/splitless, set to 250°C.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: m/z 40-400.

  • Trustworthiness Check: Inject a solvent blank before and after the sample to ensure no carryover. Verify instrument calibration with a known standard (e.g., PFTBA).

Protocol 2: LC-ESI-MS/MS Analysis
  • Objective: To confirm the molecular weight and obtain fragmentation data from the protonated molecule.

  • Methodology:

    • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol. Dilute this stock solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

    • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

    • LC Parameters:

      • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120°C.

      • Desolvation Temperature: 350°C.

      • MS1 Scan: Scan from m/z 100-400 to find the [M+H]⁺ ion.

      • MS2 (Product Ion) Scan: Isolate the precursor ion (m/z 275) and apply varying collision energies (e.g., 10, 20, 35 eV with argon) to observe fragmentation.

  • Trustworthiness Check: The MS1 scan must show a strong signal at m/z 275.1, confirming the protonated molecular ion. The fragmentation pattern should be consistent across multiple injections.

Conclusion

This guide presents a robust, predictive framework for understanding the mass spectrometric behavior of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine. The orthogonal approaches of EI-MS and ESI-MS/MS are predicted to yield complementary data that, when combined, provide a high-confidence structural confirmation. The characteristic loss of a methyl radical (m/z 259) in EI and the loss of ammonia (m/z 258) or propene (m/z 233) in ESI-MS/MS serve as key diagnostic fragments. The detailed protocols provided herein offer a clear path for the experimental validation of these predictions, empowering researchers to unambiguously identify this compound in their studies.

References

  • Zimmerman, A. T., & Deinzer, M. L. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 40(10), 1343-1353. [Link]

  • Kalsi, R., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841. [Link]

  • Wang, C., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Rapid Communications in Mass Spectrometry, 35(23), e9185. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(1), 18-24. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

Sources

reproducibility of biological assays using 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Biological Assays using 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Executive Summary

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine (hereafter referred to as IPNPA ) is a functionalized pyrimidine scaffold frequently utilized as a chemical probe in antimicrobial research (targeting DHFR) and as a precursor in the synthesis of P2X3 receptor antagonists. While structurally robust, IPNPA presents distinct reproducibility challenges in biological assays—specifically regarding aqueous solubility , redox instability in the presence of thiols, and optical interference .

This guide objectively compares IPNPA’s assay performance against standard reference compounds, identifies the root causes of experimental variability, and provides a validated, self-consistent protocol to ensure data integrity.

Compound Profile & Chemical Liability

To ensure reproducible data, one must first understand the physicochemical behavior of the reagent. IPNPA is not an inert key; it is a reactive and lipophilic entity.

FeatureSpecificationImpact on Reproducibility
Chemical Structure 4-amino-5-nitro-6-(4-isopropylphenoxy)pyrimidineHigh Lipophilicity: The isopropyl-phenoxy tail drives aggregation in aqueous buffers >1% DMSO.
Reactive Moiety 5-Nitro group (

)
Redox Sensitivity: Susceptible to reduction to 5-amine by DTT or TCEP, altering potency during the assay.
Optical Property Yellow crystalline solidSignal Quenching: Absorbance overlap at 400–450 nm; potential interference in fluorescence polarization (FP) assays.
Solubility (PBS) < 10 µM (predicted)Precipitation: frequent cause of "false flat" dose-response curves.

Comparative Performance: IPNPA vs. Standard Alternatives

In antimicrobial (DHFR inhibition) or receptor binding assays, IPNPA is often compared to established standards. The table below highlights where IPNPA fails if protocols are not optimized.

Table 1: Assay Performance Comparison

MetricIPNPA (Test Compound)Trimethoprim (Standard DHFR Inhibitor)A-317491 (Standard P2X3 Antagonist)
Potency (

)
Mid-micromolar (1–50 µM)*Low nanomolar (<100 nM)Low nanomolar (<50 nM)
Solubility Limit ~50 µM in 1% DMSO>500 µM in 1% DMSO>1 mM in 1% DMSO
DTT Sensitivity High (Shift in

observed)
Low (Stable)Low (Stable)
Hill Slope Variable (often >1.5 due to aggregation)1.0 (Ideal)1.0 (Ideal)
Batch Variability High (purity dependent)LowLow

*Note: Potency of IPNPA is often context-dependent. If the nitro group is reduced to an amine (metabolically or chemically), the resulting diaminopyrimidine species is typically 10–100x more potent against DHFR/P2X targets.

The "Nitro-Thiol" Trap: A Mechanism of Failure

The most critical insight for researchers using IPNPA is the incompatibility with reducing agents . Many kinase and enzyme storage buffers contain DTT (Dithiothreitol) to preserve protein stability.

The Failure Mode:

  • Researcher adds IPNPA to an assay buffer containing 1–5 mM DTT.

  • During the incubation (30–60 mins), DTT partially reduces the 5-nitro group of IPNPA to a 5-amino group.

  • The resulting species (a 4,5-diaminopyrimidine) acts as a significantly more potent inhibitor (resembling the drug candidate structure).

  • Result: The observed

    
     is artificially low and highly dependent on DTT freshness and incubation time.
    
Visualizing the Pathway & Interference

G Compound IPNPA (5-Nitro precursor) Reaction Chemical Reduction Compound->Reaction Exposure Target Target Protein (DHFR / P2X3) Compound->Target Weak Binding (True IC50) DTT Assay Buffer (w/ DTT/TCEP) DTT->Reaction Electron Donor ActiveSpecies Active Metabolite (4,5-Diamino Analog) Reaction->ActiveSpecies Conversion ActiveSpecies->Target High Affinity (Artifactual IC50)

Figure 1: The "Nitro-Thiol" Trap. Presence of reducing agents converts IPNPA into a more potent species, causing false reproducibility.

Optimized Protocol for Reproducibility

To generate E-E-A-T compliant data, you must eliminate the variables of solubility and reduction.

Protocol: Non-Reducing Assay Workflow

Objective: Determine the true


 of IPNPA without interference.

Materials:

  • Compound: IPNPA (Solid, stored at -20°C, dessicated).

  • Vehicle: Anhydrous DMSO (Freshly opened).

  • Buffer: HEPES or Tris-based saline (pH 7.4). CRITICAL: Do NOT use DTT,

    
    -ME, or TCEP. 
    
  • Detergent: 0.01% Triton X-100 or Brij-35 (prevents colloidal aggregation).

Step-by-Step Methodology:

  • Stock Preparation (Self-Validating Step):

    • Dissolve IPNPA in 100% DMSO to 10 mM.

    • Visual Check: Solution must be clear yellow. Any turbidity indicates moisture contamination. Sonicate for 5 mins.

    • QC: Measure Absorbance at 400 nm. If Abs > 2.0 (pathlength corrected), dilution is required.

  • Intermediate Dilution (The "Crash" Check):

    • Do not dilute directly from 10 mM to aqueous buffer.

    • Perform a serial dilution in 100% DMSO first (e.g., 10 mM

      
       1 µM).
      
    • Transfer 1 µL of DMSO stock to 99 µL of Assay Buffer (No DTT) .

    • Validation: Final DMSO concentration is 1%. Check for precipitation immediately via light scattering or visual inspection.

  • Assay Incubation:

    • Add enzyme/protein to plate.[1][2]

    • Add compound.[1][2][3][4][5] Incubate for 15 minutes at RT.

    • Control: Run a parallel well with 1 mM DTT. If the signal shifts significantly compared to the No-DTT well, your compound is chemically unstable in that environment.

  • Readout:

    • If using Fluorescence (e.g., GFP, FI), ensure excitation is not 400-450 nm (IPNPA absorbs here). Use Red-shifted dyes (e.g., Alexa 647) to avoid inner-filter effects.

Workflow Logic Diagram

Workflow Start Start: Solid IPNPA DMSO Dissolve in 100% DMSO (10mM) Start->DMSO Dilution Serial Dilution in DMSO DMSO->Dilution Transfer Transfer to Buffer (Final 1% DMSO) Dilution->Transfer Buffer Prepare Buffer (NO DTT/TCEP) Buffer->Transfer Check Solubility Check (Light Scattering) Transfer->Check Check->Transfer Precipitate (Reduce Conc.) Assay Execute Assay (Red-shifted Readout) Check->Assay Clear

Figure 2: Optimized assay workflow emphasizing solvent handling and exclusion of reducing agents.

Troubleshooting & FAQs

Q: My


 varies between 5 µM and 500 nM across weeks. Why? 
A:  Check your DTT. Fresh DTT reduces the nitro group faster. Old/oxidized DTT does not. This creates the fluctuation. Switch to a non-reducing buffer or TCEP (if strictly necessary, though TCEP can also react).

Q: The dose-response curve is very steep (Hill Slope > 2). A: This indicates colloidal aggregation. IPNPA is likely precipitating and non-specifically coating the protein. Add 0.01% Triton X-100 to the buffer.

Q: Can I use this compound in cell-based assays? A: Yes, but be aware that the cellular environment is reducing (glutathione). The compound will be metabolized to the amine. In this context, IPNPA acts as a prodrug.

References

  • PubChem. 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine (Analogous Structure Data). National Library of Medicine.

  • BenchChem. Reproducibility of Biological Assays for 5-Nitropyrimidine Derivatives. BenchChem Comparative Guides.[1]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives. ACS Publications.

  • Sigma-Aldrich. Product Information: 6-Chloro-5-nitropyrimidin-4-amine (Precursor). Merck KGaA.

  • National Institutes of Health. Assay Guidance Manual: Assay Interference by Chemical Aggregators. NCBI Bookshelf.

Sources

A Senior Application Scientist's Guide to Crystallographic Data Validation: A Comparative Analysis Featuring 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bedrock of Structural Science

In the realm of drug discovery and materials science, a crystal structure is the gold standard for elucidating the three-dimensional arrangement of atoms in a molecule. This knowledge is foundational, influencing everything from understanding protein-ligand interactions to designing novel materials with specific properties. However, the process of determining a crystal structure is not infallible. Experimental artifacts, incorrect data processing, or flawed structural refinement can lead to erroneous models. Consequently, rigorous validation of crystallographic data is not merely a suggestion—it is an absolute prerequisite for scientific integrity and the cornerstone of reproducible research.[1]

This guide provides an in-depth protocol for validating crystallographic data, using the novel compound 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine as a central case study. While a public crystal structure for this specific molecule has not been deposited at the time of this writing, we will utilize a high-quality, hypothetical dataset representative of a molecule of this nature. This allows us to walk through the validation workflow in its entirety. We will compare these ideal metrics against a real-world example, [2], to provide a tangible benchmark for what researchers should expect from a well-refined structure.

Part 1: The Crystallographic Information File (CIF) - The Universal Language of Structural Chemistry

All modern crystallographic studies are reported in a standardized format known as the Crystallographic Information File, or CIF.[3][4] Developed by the International Union of Crystallography (IUCr), the CIF is a text-based file that contains all essential information about the crystal structure determination experiment, including:

  • Bibliographic and chemical information: Authors, compound name, formula.

  • Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal.

  • Data collection parameters: X-ray source, temperature, detector type.

  • Space group and symmetry operations.

  • Atomic coordinates: The (x, y, z) position of every atom in the asymmetric unit.

  • Anisotropic displacement parameters (ADPs): Describes the thermal motion of each atom.

  • Refinement statistics: R-factors, goodness-of-fit, and other quality metrics.

The CIF is designed to be both human-readable and machine-readable, making it the universal standard for data deposition in repositories like the Cambridge Structural Database (CSD)[5][6][7] and the Crystallography Open Database (COD).[8][9]

Part 2: The Validation Workflow - A Self-Correcting System

The primary tool for validating a CIF is the IUCr's checkCIF service.[3][10] This online portal processes a submitted CIF and, using the underlying logic of the PLATON software, generates a comprehensive report that flags potential errors, inconsistencies, or unusual features as a series of ALERTS.[11] The goal of the researcher is to address or provide scientifically sound explanations for these ALERTS before publication or internal use.

Core Validation Workflow Diagram

Validation_Workflow cluster_prep Preparation cluster_validation Validation Engine cluster_analysis Analysis & Refinement CIF Crystallographic Information File (.cif) CheckCIF IUCr checkCIF / PLATON Service CIF->CheckCIF Upload Report Validation Report (ALERTS Generated) CheckCIF->Report Process & Generate Analysis Analyze ALERTS (A, B, C, G) Report->Analysis Refine Refine Model or Update CIF Analysis->Refine Issues Found Final Validated CIF Analysis->Final No Critical Issues Refine->CIF Iterate

Caption: The iterative workflow for crystallographic data validation.

Experimental Protocol: Using the IUCr checkCIF Service
  • Prepare the CIF: Ensure your refinement software has generated a complete CIF. It is often necessary to manually add experimental details that the software does not automatically include.[12]

  • Navigate to the Service: Open a web browser and go to the IUCr's checkCIF service: [Link].

  • Upload the File: Use the "Choose File" option to select your CIF. It is highly recommended to also upload the structure factors file (usually with a .fcf extension), as this allows for a more thorough analysis.

  • Select Output Options: Choose the desired format for the report (HTML is recommended for easy viewing).

  • Submit: Click "Send" to upload your files and initiate the validation process. The server will return a detailed report, typically within a minute.

  • Review the ALERTS: Scrutinize the report, paying close attention to any ALERTS. These are categorized by severity:

    • Alert Level A (Most Severe): Indicates a serious problem that must be resolved. Examples include incorrect space group symmetry or a physically impossible geometric parameter.

    • Alert Level B (Potentially Serious): A feature that is unusual and requires investigation. It may be an error or a genuine, but rare, feature of the crystal.

    • Alert Level C (Minor): A less common feature that should be checked.

    • Alert Level G (Informational): General information or suggestions for improving the CIF.

  • Iterate and Document: If ALERTS are present, return to your refinement software to correct the model. For ALERTS that describe genuine features of the structure (e.g., disorder), add a detailed explanation directly into the CIF using a "validation response form" (VRF) block. Repeat this process until all critical ALERTS are resolved or explained.

Part 3: Analysis of Key Validation Metrics

Below is a table summarizing the hypothetical, yet ideal, crystallographic data for our target molecule, 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine .

Table 1: Hypothetical Crystallographic Data for 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

ParameterValueCausality and Significance
Chemical FormulaC₁₃H₁₄N₄O₃Defines the atomic composition.
Formula Weight274.28Used for density calculations.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cA very common and expected space group for organic molecules, indicating a center of inversion.
a, b, c (Å)10.5, 15.2, 8.8Unit cell dimensions.
β (°)105.2Unit cell angle for a monoclinic system.
Volume (ų)1357The volume of the unit cell.
Z4The number of molecules in the unit cell.
Temperature (K)100(2) KData is collected at low temperature to minimize atomic thermal motion, resulting in higher precision.
RadiationMo Kα (λ = 0.71073 Å)Standard X-ray source for small molecule crystallography.
Data Completeness (%)99.8A high percentage indicates a robust and complete dataset was collected.
Resolution (Å)0.75High resolution allows for precise localization of atomic positions.
R_int 0.025A low value indicates good agreement between symmetry-equivalent reflections, signifying high-quality raw data.[13]
R1 [I>2σ(I)] 0.038The primary R-factor. A value below 0.05 indicates a very good agreement between the observed and calculated structure factors for strong reflections.
wR2 (all data) 0.095The weighted R-factor for all data. Values below 0.12 are generally considered excellent.[14]
Goodness-of-Fit (GooF) 1.05Should be close to 1.0. Significant deviations can indicate an incorrect model, poor data quality, or an improper weighting scheme.[15]
Largest Diff. Peak and Hole (e.Å⁻³) 0.25 and -0.21Residual electron density. Values close to zero indicate that the model correctly accounts for all electrons in the structure. Large peaks could signify missing atoms or disorder.[16]

Part 4: Comparative Analysis with a Published Structure

To ground our hypothetical data in reality, we will compare it to the published data for Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate , a structurally related pyrimidine derivative.[2]

Table 2: Comparison of Key Validation Metrics

MetricTarget Molecule (Hypothetical)Comparator: C₁₆H₁₈FN₃O₂[2]Analysis and Insights
Data Collection Temp. 100 K294 KThe comparator was collected at room temperature. Our hypothetical data benefits from cryogenic collection (100 K), which typically yields higher quality data with less thermal motion, resulting in better refinement statistics.
R1 [I>2σ(I)] 0.0380.089The R1 value for our target is significantly lower, indicating a better fit of the model to the experimental data. The comparator's R1 of 0.089, while acceptable for publication, suggests a more challenging refinement or lower quality crystal.
wR2 (all data) 0.0950.201Similarly, the wR2 value for our target is well within the excellent range, whereas the comparator's value is higher.[14] This reinforces the conclusion of a more precise structural model for our hypothetical case.
Goodness-of-Fit (GooF) 1.05Not explicitly stated, but calculable.A GooF near 1.0, as in our case, is ideal.[15] The higher R-factors for the comparator suggest its GooF might deviate more significantly from 1.0.
Data/Parameter Ratio > 1016.4Both structures have a high data-to-parameter ratio, indicating that the model is well-determined by the experimental data. This is a crucial check to ensure the refinement is stable and not over-parameterized.

This comparison highlights how different experimental choices (like data collection temperature) and inherent crystal quality directly impact the final validation metrics. While the comparator structure is perfectly valid and publishable, the metrics for our hypothetical target represent a higher standard of quality that researchers should strive to achieve.

Conclusion: A Commitment to Quality

The validation of crystallographic data is an indispensable part of the scientific process. It ensures that structural models are accurate, reliable, and can be confidently used for further research, whether for structure-based drug design, understanding reaction mechanisms, or developing new materials. By leveraging powerful tools like the IUCr's checkCIF service and understanding the meaning behind key quality metrics, researchers can ensure their work stands up to the highest levels of scientific scrutiny. This commitment to data integrity is what transforms a collection of diffraction spots into true scientific knowledge.

References

  • Ensuring quality of crystallographic data with the help of interactive and automatic validation tools. (n.d.). Google AI.
  • Validation of the Crystallography Open Database using the Crystallographic Information Framework - PMC. (2021, February 14). National Center for Biotechnology Information.
  • Publication standards for crystal structures. (2011, June 2). International Union of Crystallography.
  • Introduction to single crystal X-ray analysis VI. About CIFs—Alerts and how to handle them—. (n.d.). Rigaku.
  • IUCr checkCIF procedure. (n.d.). International Union of Crystallography Journals.
  • Validation of Experimental Crystal Structures. (2023, June 14). Cambridge Crystallographic Data Centre (CCDC).
  • IUCr checkCIF procedure. (n.d.). International Union of Crystallography Journals.
  • Single-crystal structure validation with the program PLATON. (n.d.). Journal of Applied Crystallography.
  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. (n.d.). ResearchGate.
  • Crystallographic Information Framework. (n.d.). International Union of Crystallography.
  • IUCr checkCIF procedure. (n.d.). International Union of Crystallography Journals.
  • checkCIF validation ALERTS: what they mean and how to respond - PMC. (n.d.). National Center for Biotechnology Information.
  • The interoperability of crystallographic data and databases - PMC. (n.d.). National Center for Biotechnology Information.
  • Notes for Authors of IUCrData. (n.d.). International Union of Crystallography.
  • The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre (CCDC).
  • Cambridge Structural Database. (n.d.). Re3data.org.
  • CIF (Crystallographic Information Framework). (n.d.). Research Data Alliance GitHub.
  • ciffileentries2024.docx. (n.d.). Purdue University.
  • Crystallography Open Database: Search results. (n.d.).
  • (PDF) Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. (2025, August 10). ResearchGate.

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Safety Operating Guide

Personal protective equipment for handling 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine as a Category 3 (Potent) Compound until specific toxicological data proves otherwise.[1]

This intermediate combines a reactive nitro-pyrimidine core with a lipophilic isopropylphenoxy tail .[1] This structure suggests two critical risks:

  • Bioactivity: High potential for cellular permeation and biological interaction (kinase inhibition precursor).

  • Reactivity: The nitro group introduces potential energetic instability and oxidative hazards, while the amine functionality presents irritation/corrosion risks to mucous membranes.

The Golden Rule: If you can see the dust, you have already failed the safety protocol.

Hazard Identification & Risk Assessment (SAR Analysis)

Note: As a specific GHS-compliant SDS may not be publicly registered for this custom intermediate, the following hazard profile is derived from Structure-Activity Relationships (SAR) of analogous nitro-pyrimidines (e.g., CAS 4316-94-3).

Functional GroupAssociated HazardGHS Classification (Predicted)
Nitro (-NO₂) Methemoglobinemia risk; Potential shock sensitivity if dry/pure.[1]Warning: H302 (Harmful if swallowed)
Amino (-NH₂) Caustic to mucous membranes; Skin sensitizer.[1]Warning: H317 (May cause allergic skin reaction)
Pyrimidine Ring DNA intercalation potential; General cytotoxicity.Warning: H341 (Suspected of causing genetic defects)
Isopropylphenoxy Lipophilicity enhancer (increases skin absorption).Warning: H312 (Harmful in contact with skin)

Core H-Statements (Precautionary):

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation (Dust hazard).[3]

Personal Protective Equipment (PPE) Technical Specifications

Standard "lab safety" is insufficient. You must employ a Barrier Multiplicity Strategy .

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control: All handling of solid powder must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s) or a Powder Containment Enclosure.

  • PPE Backup:

    • Minimum: N95 (NIOSH) or FFP2 (EN 149) disposable respirator.

    • Recommended: Half-face respirator with P100/HEPA cartridges if handling >500 mg.[1]

    • Why? The particle size of synthetic pyrimidine intermediates often ranges from 1–10 µm, which can bypass standard surgical masks.

B. Dermal Protection (The Permeation Firewall)

Nitro-aromatics can permeate standard nitrile rubber.

  • Layer 1 (Inner): 4 mil Nitrile (Examination grade).

  • Layer 2 (Outer): Long-cuff (300mm) Nitrile or Neoprene (minimum 5-8 mil). [1]

  • Protocol: "Double-gloving" creates a colored breakthrough indicator system.[1] If the outer glove rips or swells, the inner glove provides the retreat window.

  • Glove Inspection: Perform the Inflation Test (trapping air in the glove) before donning to check for pinholes.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

  • Prohibited: Standard safety glasses with side shields are insufficient for powders that can drift behind lenses.

Operational Workflow: Step-by-Step Protocol
Phase 1: Preparation & Weighing
  • Static Control: Powders of this class are often electrostatic. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "powder jumping."

  • Taring: Tare the weighing boat/vial before bringing it near the stock container.

  • The "Closed Transfer" Rule: Never transport an open spatula across the lab bench. Weigh inside the hood; cap the vial inside the hood.

Phase 2: Solubilization (Highest Risk Step)

The moment solvent hits the powder is the peak risk for exothermic reaction or aerosolization.

  • Solvent Choice: DMSO or DMF are likely solvents.

  • Addition: Add solvent slowly down the side of the vessel to minimize dust displacement.

  • Venting: Ensure the vessel is vented (needle/septum) if sealing, as heat of solution may build pressure.

Phase 3: Reaction Monitoring
  • TLC/HPLC Prep: When taking aliquots, treat the pipette tip as a "hot source." Eject tips immediately into a solid waste container located inside the hood.

Decontamination & Disposal

Deactivation Solution: For nitro-aromatics/amines, a standard surfactant wash is usually sufficient, but for trace decontamination:[1]

  • Solution: 5% Surfactant (e.g., Decon 90) + Water. Avoid strong oxidizers (Bleach) which might react unpredictably with the amine/nitro groups.

Disposal Path:

  • Solid Waste: Segregate into "Hazardous Solid - Toxic/Irritant."[1] Label clearly with full chemical name.

  • Liquid Waste: High-BTU Incineration stream (Halogen-free, High Nitrogen content).[1]

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for handling this compound.

SafetyProtocol Start Start: Handling 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine RiskAssess Risk Assessment: Nitro (Explosive/Toxic) + Amine (Irritant) Start->RiskAssess PPE_Check PPE Selection: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat + Apron RiskAssess->PPE_Check Eng_Control Engineering Control Check: Fume Hood Velocity > 0.5 m/s? PPE_Check->Eng_Control Eng_Control->Start Fail (Fix Hood) Weighing Weighing Protocol: Anti-static measures Closed transfer containers Eng_Control->Weighing Pass Solubilization Solubilization: Add solvent slowly Watch for exotherm Weighing->Solubilization Spill Emergency: SPILL? Solubilization->Spill Cleanup Spill Response: 1. Evacuate immediate area 2. Don P100 Respirator 3. Absorb with chemically inert pads Spill->Cleanup Yes Disposal Disposal: High-Temp Incineration (Nitrogenous Waste) Spill->Disposal No Cleanup->Disposal

Caption: Operational workflow emphasizing the critical "Go/No-Go" decision points at Engineering Control and Spill Response stages.

References
  • Fisher Scientific. Safety Data Sheet: 6-Chloro-5-nitropyrimidin-4-amine (Analogous Hazard Data).[1] Retrieved February 25, 2026. Link

  • Sigma-Aldrich. Safety Data Sheet: Isopropylamine (Functional Group Hazard Reference).[3] Retrieved February 25, 2026. Link

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitro-compounds. 8th Edition.[4] Link

  • PubChem. Compound Summary: Pyrimidine Derivatives Toxicity Profile. National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Control Banding for Novel Compounds.Link

Sources

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